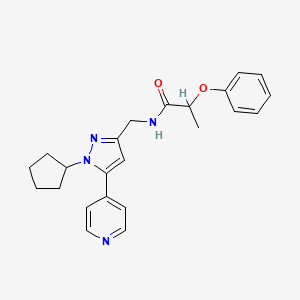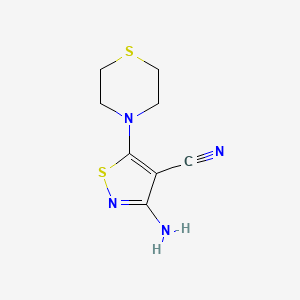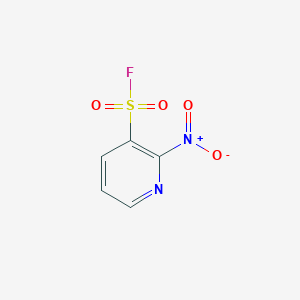
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on the synthesis of new classes of heteroleptic mononuclear cyclometalated complexes includes compounds like N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide. These are important for understanding the redox and emission properties of such compounds, which can have applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Luminescent Properties
- Cyclometalated platinum complexes, using similar compounds, demonstrate high luminescence and potential for use in electronic and light-emitting applications (Turner et al., 2013).
Cytotoxicity Studies
- Compounds derived from similar chemical structures have been evaluated for cytotoxic activity against cancer cells, indicating potential applications in cancer research and therapy (Hassan et al., 2014).
Antimicrobial Activities
- The synthesis of novel derivatives can lead to compounds with significant antimicrobial activities, which is crucial in developing new drugs and treatments for infections (Gad-Elkareem et al., 2011).
Molecular Interaction Studies
- Research into the molecular interactions of similar compounds with biological receptors can provide insights into drug design and therapeutic applications (Shim et al., 2002).
Antitumor and Antioxidant Activities
- Enaminone-based derivatives have been synthesized and evaluated for their antitumor and antioxidant activities, indicating potential applications in cancer treatment and oxidative stress management (Riyadh, 2011).
Biological Evaluation
- Pyrazolopyrimidines derivatives, synthesized from similar compounds, have shown promising results as anticancer and anti-inflammatory agents, which could be significant for developing new medications (Rahmouni et al., 2016).
Corrosion Inhibition
- Compounds with similar structures have been explored for their corrosion inhibitive properties on metal surfaces, which is important in industrial applications and material science (Murmu et al., 2019).
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17(29-21-9-3-2-4-10-21)23(28)25-16-19-15-22(18-11-13-24-14-12-18)27(26-19)20-7-5-6-8-20/h2-4,9-15,17,20H,5-8,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCUQMCFCSPONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957102.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2957105.png)
![N-(5-chloro-2-methylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957106.png)




![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2957114.png)

![3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde](/img/structure/B2957117.png)

![4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2957121.png)
![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2957122.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2957123.png)
